molecular formula C11H9Cl3O4 B14475525 Ethyl [2,3-dichloro-4-(chlorocarbonyl)phenoxy]acetate CAS No. 66883-43-0

Ethyl [2,3-dichloro-4-(chlorocarbonyl)phenoxy]acetate

Cat. No.: B14475525
CAS No.: 66883-43-0
M. Wt: 311.5 g/mol
InChI Key: WMXNESBWPZGPPN-UHFFFAOYSA-N
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Description

Ethyl [2,3-dichloro-4-(chlorocarbonyl)phenoxy]acetate is an organic compound with a complex structure It is characterized by the presence of multiple chlorine atoms and a chlorocarbonyl group attached to a phenoxy ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl [2,3-dichloro-4-(chlorocarbonyl)phenoxy]acetate typically involves the reaction of 2,3-dichlorophenol with ethyl chloroacetate in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism, where the phenoxide ion attacks the carbonyl carbon of ethyl chloroacetate, leading to the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

Ethyl [2,3-dichloro-4-(chlorocarbonyl)phenoxy]acetate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

    Oxidation and Reduction: The compound can undergo oxidation to form more complex derivatives or reduction to simpler compounds.

Common Reagents and Conditions

    Nucleophiles: Sodium hydroxide, potassium carbonate.

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Major Products Formed

    Substitution Products: Compounds with different substituents replacing the chlorine atoms.

    Hydrolysis Products: Carboxylic acids and alcohols.

    Oxidation Products: Quinones and other oxidized derivatives.

Scientific Research Applications

Ethyl [2,3-dichloro-4-(chlorocarbonyl)phenoxy]acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems and its interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Ethyl [2,3-dichloro-4-(chlorocarbonyl)phenoxy]acetate involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on enzymes or other biomolecules. This interaction can lead to the inhibition or activation of certain biochemical pathways, depending on the context.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl [2,3-dichloro-4-(methylcarbonyl)phenoxy]acetate
  • Ethyl [2,3-dichloro-4-(hydroxycarbonyl)phenoxy]acetate
  • Ethyl [2,3-dichloro-4-(aminocarbonyl)phenoxy]acetate

Uniqueness

Ethyl [2,3-dichloro-4-(chlorocarbonyl)phenoxy]acetate is unique due to its specific substitution pattern and the presence of multiple reactive sites. This makes it a versatile compound for various chemical transformations and applications.

Properties

CAS No.

66883-43-0

Molecular Formula

C11H9Cl3O4

Molecular Weight

311.5 g/mol

IUPAC Name

ethyl 2-(4-carbonochloridoyl-2,3-dichlorophenoxy)acetate

InChI

InChI=1S/C11H9Cl3O4/c1-2-17-8(15)5-18-7-4-3-6(11(14)16)9(12)10(7)13/h3-4H,2,5H2,1H3

InChI Key

WMXNESBWPZGPPN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)COC1=C(C(=C(C=C1)C(=O)Cl)Cl)Cl

Origin of Product

United States

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